Ethyl (2S)-2-(acetyloxy)butanoate
Description
Ethyl (2S)-2-(acetyloxy)butanoate is a chiral ester characterized by an acetyloxy (-OAc) group at the 2S position of a butanoate backbone, esterified with ethanol. While direct data on this compound are absent in the provided evidence, its structure can be inferred from analogous compounds. The (2S) configuration indicates a stereogenic center, influencing its biochemical interactions and synthesis pathways. Such esters are typically used as intermediates in organic synthesis or flavoring agents due to their volatility and ester functional groups, which contribute to fruity aromas .
Properties
CAS No. |
88241-56-9 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
ethyl (2S)-2-acetyloxybutanoate |
InChI |
InChI=1S/C8H14O4/c1-4-7(12-6(3)9)8(10)11-5-2/h7H,4-5H2,1-3H3/t7-/m0/s1 |
InChI Key |
QMAYRYVZUNWYDW-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)OCC)OC(=O)C |
Canonical SMILES |
CCC(C(=O)OCC)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (2S)-2-(acetyloxy)butanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst. The general reaction involves heating the carboxylic acid and alcohol to form the ester and water . For instance, the esterification of butanoic acid with ethanol in the presence of sulfuric acid can yield ethyl butanoate.
Industrial Production Methods: In industrial settings, the production of esters like this compound often employs continuous flow microreactor systems. These systems enhance efficiency, versatility, and sustainability compared to traditional batch processes . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the desired ester.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2S)-2-(acetyloxy)butanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can facilitate substitution reactions.
Major Products:
Oxidation: Produces acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in esters with different functional groups.
Scientific Research Applications
Ethyl (2S)-2-(acetyloxy)butanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a substrate in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-(acetyloxy)butanoate involves its interaction with molecular targets through nucleophilic acyl substitution. The ester carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. This reaction pathway is crucial in many biochemical and synthetic processes .
Comparison with Similar Compounds
Table 1: Molecular Properties of Ethyl (2S)-2-(acetyloxy)butanoate and Analogs
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties |
|---|---|---|---|---|---|
| This compound* | N/A | C₈H₁₄O₄ | ~174.18 | Ester, acetyloxy | Lipophilic, hydrolyzable |
| Ethyl (2S)-2-hydroxybutanoate | 88271-13-0 | C₆H₁₂O₃ | 132.16 | Ester, hydroxy | Polar, hydrogen bonding |
| Ethyl 2-methoxybenzoate | 7335-26-4 | C₁₀H₁₂O₃ | 180.20 | Aromatic ester, methoxy | UV-active, fragrance |
| (S)-2-ethyl-2-hydroxy-3-oxobutanoate | 27681 (CHEBI) | C₆H₁₀O₄ | 146.14 | β-keto ester, hydroxy | Keto-enol tautomerism |
*Hypothetical data inferred from structural analogs.
Research Findings
- Hydrolysis Stability : Acetyloxy esters (e.g., target compound) hydrolyze faster than hydroxy esters under basic conditions due to the electron-withdrawing acetyl group .
- Solubility Trends: Aliphatic esters with polar substituents (e.g., -OH, -NH₂) exhibit higher aqueous solubility than nonpolar variants .
- Synthetic Utility : β-Keto esters are pivotal in cyclization reactions, whereas acetyloxy esters are more suited for acyl transfer reactions .
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